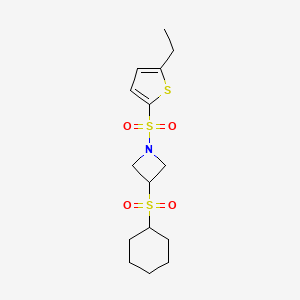

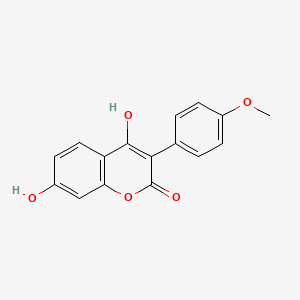

![molecular formula C19H19ClN6O2 B2366077 7-(4H)-oxo-5-cyclopropyl-2-(4-(2-chlorobenzoyl)pipérazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2034249-43-7](/img/structure/B2366077.png)

7-(4H)-oxo-5-cyclopropyl-2-(4-(2-chlorobenzoyl)pipérazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in different areas of drug design . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including the compound , can be achieved through several efficient one-step procedures . For example, a series of 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives were synthesized based on the novel marine natural product Essramycin .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Due to the structural similarities of the triazolopyrimidine heterocycle with the purine ring, different studies investigated triazolopyrimidine derivatives as possible isosteric replacements for purines .

Applications De Recherche Scientifique

- Des OLED bleues non dopées et des OLED bleu foncé dopées fabriquées en utilisant ces émetteurs ont atteint un rendement quantique externe (EQE) élevé .

- Les PHOLED ont atteint des EQE impressionnantes de 26,55 % et 20,35 %, respectivement, soulignant le potentiel de ce composé dans les technologies d'affichage .

Diodes organiques électroluminescentes (OLED)

Diodes organiques électroluminescentes phosphorescentes (PHOLED)

Émetteurs fluorescents bipolaires bleu foncé

Activité antitumorale

Inhibition de JAK

En résumé, les propriétés diverses de ce composé en font un sujet fascinant pour l'exploration scientifique dans différents domaines. Les chercheurs continuent d'étudier son potentiel dans les domaines établis et émergents

Mécanisme D'action

While the specific mechanism of action for “2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is not mentioned in the search results, it is known that 1,2,4-triazolo[1,5-a]pyrimidines have been used in the design of various drugs . They have been exploited to generate candidate treatments for cancer and parasitic diseases due to their metal-chelating properties .

Orientations Futures

While specific future directions for “2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” are not mentioned in the search results, it is clear that the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a subject of active research .

Propriétés

IUPAC Name |

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-5-cyclopropyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c20-14-4-2-1-3-13(14)17(28)24-7-9-25(10-8-24)19-22-18-21-15(12-5-6-12)11-16(27)26(18)23-19/h1-4,11-12H,5-10H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHOPPHRQZDBQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)

![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)

![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

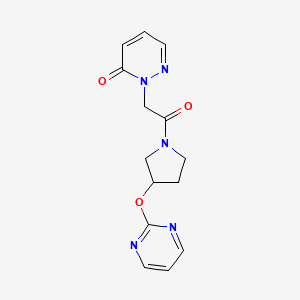

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)